REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[C:11]2[C:17](Cl)=[O:18].Cl.[CH3:21]OCN>CN(C=O)C>[C:17]([C:11]1[C:12]2[C:7](=[C:6]([Br:5])[CH:15]=[C:14]([Br:16])[CH:13]=2)[CH:8]=[CH:9][CH:10]=1)(=[O:18])[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC=C(C2=CC(=C1)Br)C(=O)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.COCN
|
Type
|
CUSTOM
|
Details
|
with stirring with a solution of 29.5 ml of 3M methyl magnesium bromide
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue (12.0 g) was dissolved in THF
|
Type
|
ADDITION
|
Details
|
treated at 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for ten minutes
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the organic extracts were separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=CC2=C(C=C(C=C12)Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |